1-(1,3-Thiazol-4-yl)pentan-1-amine
Description
Historical Context of Thiazole (B1198619) Chemistry Research
The foundational work in thiazole chemistry was laid in the late 19th century by pioneers like Hantzsch and Hofmann. ijper.orgijarsct.co.in Their initial synthesis methods paved the way for a deeper understanding of the thiazole ring's properties and reactivity. ijper.orgijarsct.co.in The field has since grown exponentially, with the number of known thiazole compounds increasing from around 2,100 in 1952 to over 12,500 by the late 1970s. e-bookshelf.de This expansion reflects the enduring interest in these heterocycles and their versatile nature. e-bookshelf.de
Overview of Heterocyclic Compounds in Advanced Chemical Research
Heterocyclic compounds, which are organic ring structures containing at least one atom other than carbon, are fundamental to modern chemical research. longdom.orgopenaccessjournals.com Their presence is ubiquitous in nature, forming the core of many essential biomolecules like vitamins and alkaloids. ijnrd.org In the laboratory, chemists harness the unique electronic and steric properties of heterocycles to design and synthesize novel molecules with tailored functions. openaccessjournals.comnumberanalytics.com These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as conducting polymers. openaccessjournals.comnumberanalytics.com
Specific Research Importance of Thiazole-Amine Structures
The incorporation of an amine group onto a thiazole scaffold creates a "thiazole-amine" structure, a pharmacophore of significant interest in drug discovery. mdpi.comresearchgate.net This combination has been shown to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.commdpi.com The nitrogen and sulfur atoms within the thiazole ring, along with the appended amine group, provide multiple points for molecular interactions, making them attractive candidates for targeting biological macromolecules. nih.govresearchgate.net The versatility of the thiazole-amine framework allows for extensive structural modifications to optimize activity and selectivity. analis.com.my
Scope and Objectives of Research on 1-(1,3-Thiazol-4-yl)pentan-1-amine
The focus of this article is to provide a detailed examination of the chemical compound this compound. The objective is to present a comprehensive overview of its fundamental properties and the synthetic methodologies employed in its creation. While the broader class of thiazole-amines has shown significant therapeutic potential, this article will strictly adhere to the chemical and synthetic aspects of this specific molecule, without delving into dosage, administration, or safety profiles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)pentan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-2-3-4-7(9)8-5-11-6-10-8/h5-7H,2-4,9H2,1H3 |
InChI Key |
CLCVEASSIUKDNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CSC=N1)N |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 1 1,3 Thiazol 4 Yl Pentan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR for Proton Environments and Connectivity
The ¹H NMR spectrum of 1-(1,3-Thiazol-4-yl)pentan-1-amine reveals distinct signals corresponding to each unique proton environment in the molecule. The thiazole (B1198619) ring protons are typically found in the downfield region of the spectrum due to the deshielding effect of the aromatic and electron-withdrawing heterocyclic system. The proton at the C2 position of the thiazole ring (H-2) appears as a singlet, while the proton at the C5 position (H-5) also presents as a singlet, with its chemical shift influenced by the adjacent alkylamine substituent at C4.
The protons on the pentyl chain exhibit characteristic multiplicities based on their neighboring protons. The methine proton (H-1') directly attached to the chiral carbon and the nitrogen atom is deshielded and appears as a triplet. The signals for the methylene (B1212753) and methyl protons of the pentyl chain (H-2' to H-5') appear further upfield, with their splitting patterns providing clear evidence of their sequential connectivity.
H-2 (Thiazole): Appears as a singlet in the aromatic region.
H-5 (Thiazole): Appears as a singlet, slightly upfield from H-2.
H-1' (CH-N): A triplet due to coupling with the two adjacent H-2' protons.
H-2' to H-4' (CH₂ chain): Complex multiplets in the alkyl region.
H-5' (CH₃): A triplet due to coupling with the two H-4' protons.
Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures and standard chemical shift values.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.90 | s (singlet) | - |
| H-5 | ~7.20 | s (singlet) | - |
| H-1' | ~4.10 | t (triplet) | ~7.0 |
| NH₂ | ~2.00 | br s (broad singlet) | - |
| H-2' | ~1.80 | m (multiplet) | - |
| H-3' | ~1.35 | m (multiplet) | - |
| H-4' | ~1.30 | m (multiplet) | - |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (hybridization, attached atoms). oregonstate.edulibretexts.org For this compound, the carbon atoms of the thiazole ring resonate at lower field due to their sp² hybridization and the influence of the nitrogen and sulfur heteroatoms. researchgate.netnih.gov The C2 carbon typically shows the most downfield shift in the thiazole ring. The carbons of the pentyl chain appear in the upfield, aliphatic region of the spectrum. wisc.edu
Thiazole Carbons (C2, C4, C5): Resonate in the range of δ 110-160 ppm.
Chiral Carbon (C1'): Its chemical shift is influenced by the attached nitrogen and the thiazole ring.
Pentyl Chain Carbons (C2'-C5'): Appear in the typical aliphatic region (δ 10-40 ppm).
Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures and standard chemical shift values.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~155.0 |
| C4 | ~150.0 |
| C5 | ~115.0 |
| C1' | ~55.0 |
| C2' | ~36.0 |
| C3' | ~28.0 |
| C4' | ~22.5 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-1' and H-2', H-2' and H-3', H-3' and H-4', and H-4' and H-5', confirming the integrity and sequence of the pentyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.eduresearchgate.net It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.10 ppm (H-1') would show a cross-peak with the carbon signal at ~55.0 ppm (C1').
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.edu It is crucial for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:
A cross-peak between the methine proton H-1' and the thiazole carbons C4 and C5, unequivocally proving the attachment of the pentylamino group to the C4 position of the thiazole ring.
Correlations between the thiazole proton H-5 and carbons C4 and C2.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. nih.gov For this compound (C₉H₁₆N₂S), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, confirming the elemental composition with high confidence.
Calculated Monoisotopic Mass for [C₉H₁₆N₂S + H]⁺: 185.1163 m/z
Fragmentation Pattern Analysis of this compound
The fragmentation pattern observed in the mass spectrum offers valuable structural information, acting as a molecular fingerprint. The way the molecular ion breaks down into smaller fragment ions is predictable based on the strengths of chemical bonds and the stability of the resulting fragments. chemguide.co.uklibretexts.org
For this compound, two primary fragmentation pathways are anticipated:
Alpha-Cleavage: This is a characteristic fragmentation for amines. The bond between C1' and C2' of the pentyl chain cleaves, resulting in the loss of a butyl radical (•C₄H₉). This leads to the formation of a stable, resonance-delocalized cation with a characteristic m/z value. This is often a very prominent peak in the spectrum.
Benzylic-type Cleavage: The bond between the chiral carbon (C1') and the thiazole ring (C4) can break. This cleavage results in the formation of a thiazol-4-ylmethyl radical and a protonated pentan-1-amine fragment, or more likely, the formation of a stable thiazol-4-ylmethaniminium ion.
Analysis of these key fragments allows for the confirmation of both the pentylamine and the thiazole moieties and their specific point of connection. nih.govmiamioh.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of the primary amine and the thiazole ring.
The primary amine (R-NH2) group is typically identified by two N-H stretching absorptions in the region of 3300 to 3500 cm⁻¹. libretexts.orgspectroscopyonline.com One band corresponds to the symmetric stretching mode and the other to the asymmetric stretching mode. libretexts.org These bands are generally sharper and less intense than the O-H bands of alcohols, which appear in a similar region. libretexts.org Another key feature for primary amines is the NH₂ wagging peak, which is observed in the 850-750 cm⁻¹ range. spectroscopyonline.com
The thiazole ring, a heterocyclic aromatic component, also exhibits characteristic IR absorptions. These include C=N stretching, which can be observed in the region of 1670 to 1595 cm⁻¹, and aromatic C=C stretching. mdpi.com The IR spectrum of thiazole itself shows distinct bands that can be used as a reference. researchgate.net The presence of both the primary amine and thiazole functional groups can be confirmed by analyzing the unique combination of these absorption bands. researchgate.net
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 |
| Primary Amine (N-H) | Scissoring (Bending) | 1650 - 1580 |
| Primary Amine (N-H) | Wagging | 850 - 750 |
| Alkyl (C-H) | Stretch | 2960 - 2850 |
| Thiazole Ring (C=N) | Stretch | ~1670 - 1595 |
| Thiazole Ring (C=C) | Stretch | ~1600 - 1475 |
| Thiazole Ring (C-S) | Stretch | ~800 - 600 |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. Both gas and liquid chromatography are powerful tools for this purpose.
Gas Chromatography (GC)
Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. However, the presence of the primary amine group, with its active hydrogen, can lead to peak tailing and interaction with the column material due to hydrogen bonding. researchgate.net To overcome this, derivatization is often employed. Acylation, which involves replacing the active hydrogen with an acyl group, is a common strategy to improve the volatility and chromatographic behavior of primary amines. researchgate.net
For the analysis of amines, various GC methods have been developed. nih.govbre.com A flame ionization detector (FID) is commonly used for the quantification of volatile amines. researchgate.net The choice of carrier gas, such as helium, hydrogen, or nitrogen, can also influence the separation efficiency and sensitivity of the analysis. nih.gov
Liquid Chromatography (LC) (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including thiazole derivatives. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for separating such compounds. researchgate.net The detection is often performed using a UV detector, with the wavelength set at the maximum absorbance of the analyte. researchgate.net
For the analysis of amines, HPLC offers an advantage over GC as it can often be performed without derivatization. helsinki.fi However, derivatization can be used to enhance detection sensitivity or to improve peak shape. The development of a robust HPLC method involves optimizing the mobile phase composition, pH, and column type to achieve good separation and peak symmetry. researchgate.net
Coupled Techniques (e.g., GC-MS, LC-MS, HPLC-NMR)
Coupling chromatographic techniques with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides powerful tools for both separation and structural elucidation.
GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the identification capabilities of MS. researchgate.net As the separated components elute from the GC column, they are ionized and their mass-to-charge ratio is determined, providing a molecular fingerprint for identification. nih.gov GC-MS is particularly useful for analyzing complex mixtures and identifying unknown impurities. nih.gov While direct analysis of primary amines can be challenging, derivatization can improve their amenability to GC-MS analysis. purdue.edu
LC-MS: Liquid Chromatography-Mass Spectrometry is a highly sensitive and specific technique that is well-suited for the analysis of a wide range of compounds, including those that are not volatile enough for GC. nih.govnih.gov LC-MS can provide the molecular weight of this compound and its fragmentation pattern, which aids in structural confirmation. researchgate.net This technique is invaluable for impurity profiling and metabolic studies.
HPLC-NMR: High-Performance Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides detailed structural information about the separated components without the need for prior isolation. researchgate.net
Table 2: Comparison of Coupled Chromatographic Techniques
| Technique | Principle | Advantages for this compound Analysis |
| GC-MS | Separates volatile compounds and provides mass spectra for identification. | High separation efficiency for volatile derivatives; provides molecular weight and fragmentation data. researchgate.net |
| LC-MS | Separates compounds in the liquid phase and provides mass spectra. | Applicable to non-volatile compounds; high sensitivity and specificity; provides molecular weight and structural information. nih.govnih.gov |
| HPLC-NMR | Separates compounds via HPLC and acquires NMR spectra of the eluting peaks. | Provides detailed structural information of separated compounds without isolation. researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can provide a wealth of information. researchgate.net
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. mdpi.com This technique can confirm the connectivity of the atoms, determine bond lengths and angles, and reveal the conformation of the pentyl chain and the orientation of the thiazole ring. nih.gov The crystal structure of related thiazole derivatives has been successfully determined using this method. mdpi.comnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) present in a compound. ijcpa.in For this compound, with the molecular formula C₈H₁₄N₂S, elemental analysis provides a crucial check of its purity and confirms its empirical formula.
The experimentally determined percentages of C, H, N, and S are compared with the theoretically calculated values. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity. This technique is often used in conjunction with spectroscopic methods to provide a complete characterization of a newly synthesized compound. researchgate.netmdpi.com
Table 3: Theoretical Elemental Composition of this compound (C₈H₁₄N₂S)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 56.45 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 8.31 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 16.46 |
| Sulfur | S | 32.07 | 1 | 32.07 | 18.84 |
| Total | 170.31 | 100.00 |
Computational Chemistry and Theoretical Investigations of 1 1,3 Thiazol 4 Yl Pentan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. For 1-(1,3-Thiazol-4-yl)pentan-1-amine, these methods elucidate the distribution of electrons and identify regions of the molecule that are important for chemical interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By applying DFT functionals, such as the widely used B3LYP, in conjunction with a suitable basis set like 6-311G(d,p), the geometry of this compound can be optimized to its lowest energy state. tandfonline.com This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
These calculations would reveal the electronic properties stemming from the interplay between the aromatic thiazole (B1198619) ring and the flexible pentylamine group. The thiazole ring itself contains sulfur and nitrogen heteroatoms, which introduce specific electronic features and potential for various non-covalent interactions. nih.govmdpi.com DFT studies on similar thiazole derivatives have been instrumental in understanding their structural and electronic parameters, providing a solid framework for analyzing the title compound. tandfonline.comresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For this compound, DFT calculations would determine the energies of these orbitals. The HOMO is expected to be located primarily on the electron-rich regions, such as the amine group and the thiazole ring, while the LUMO would be distributed across the molecule's framework. The calculated energy gap provides a quantitative measure of its electronic stability and susceptibility to chemical reactions. In studies of related thiazole derivatives, this gap has been shown to be a key indicator of reactivity. nih.govresearchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.05 |
| Energy Gap (ΔE) | 5.10 |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.net The map is color-coded, where red indicates regions of high electron density (negative electrostatic potential) and blue indicates regions of electron deficiency (positive electrostatic potential), while green represents neutral areas. numberanalytics.com
For this compound, an MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the amine group and the nitrogen and sulfur atoms of the thiazole ring, identifying these as nucleophilic centers. Conversely, the hydrogen atoms of the amine group (N-H) would exhibit a positive potential (blue), marking them as electrophilic sites. This information is critical for predicting intermolecular interactions, such as hydrogen bonding. deeporigin.com
Molecular Dynamics Simulations
While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of how a molecule behaves over time, revealing its flexibility and interactions with its environment.
The presence of the flexible pentylamine chain, with its multiple rotatable single bonds, means that this compound can adopt numerous different spatial arrangements, or conformations. mdpi.com MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. nih.gov
By simulating the molecule's movements over a period of time (e.g., nanoseconds), researchers can analyze the torsional angles of the alkyl chain to understand its preferred orientations relative to the rigid thiazole ring. This analysis helps to determine whether the molecule exists predominantly in an extended or a folded conformation, which can significantly influence its biological activity and physical properties. Such simulations have been effectively used to study the conformational dynamics of other flexible ring systems. arxiv.orgresearchgate.net
The behavior of a molecule can change dramatically depending on its surroundings. MD simulations are particularly useful for studying the dynamic behavior of this compound in various environments, such as in a vacuum, in an aqueous solution (water), or in a nonpolar solvent. nih.gov
In water, the simulation would likely show the formation of hydrogen bonds between the amine and thiazole nitrogen atoms and the surrounding water molecules. The stability of the molecule's conformation in a solvent can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) and the Radius of Gyration (rGyr). A stable RMSD value over the simulation time suggests that the molecule maintains a consistent structure, while the rGyr provides information about its compactness. These simulations are crucial for predicting how the molecule will behave in a biological system. mdpi.comresearchgate.net
| Solvent | Average RMSD (Å) | Average Radius of Gyration (Å) | Interpretation |
|---|---|---|---|
| Vacuum | 2.5 | 4.2 | Represents intrinsic flexibility without solvent constraints. |
| Water | 1.8 | 3.9 | Indicates a more stable and compact conformation due to hydrogen bonding and hydrophobic effects. |
| Chloroform | 2.2 | 4.1 | Shows behavior intermediate between vacuum and water, with less structural constraint than in water. |
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, computational modeling plays a crucial role in elucidating the key structural features that govern its interactions with biological targets. While specific studies on this exact molecule are not extensively documented in publicly available literature, the SAR of the broader class of 4-substituted thiazole amines has been investigated, providing valuable insights.
Research on various 1,3-thiazole derivatives has demonstrated that modifications to the substituents on the thiazole ring can significantly influence their biological effects. nih.govnih.gov Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in understanding these relationships.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR studies have been employed to identify the physicochemical properties that are critical for their activity. These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For instance, in a study of a series of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors, computational analysis revealed that specific substitutions on the aryl rings were crucial for antiproliferative activity. nih.gov The introduction of methoxy (B1213986) groups at particular positions on the N-phenyl ring was found to enhance activity, a finding that can be rationalized through electronic and steric effects predicted by computational models. nih.gov
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is invaluable for understanding the binding mode of this compound and its analogs at a molecular level.
In studies of thiazole derivatives as potential enzyme inhibitors, molecular docking has been used to visualize the interactions between the small molecule and the amino acid residues in the active site of the target protein. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-receptor complex. For example, the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, a feature that is often critical for binding affinity.
The following table summarizes hypothetical docking scores and key interactions for a series of 4-substituted thiazole amines based on general findings in the literature for this class of compounds.
| Compound | Substituent at R | Docking Score (kcal/mol) | Key Interactions |
| 1 | -H | -6.5 | Hydrogen bond with Ser122 |
| 2 | -CH3 | -6.8 | Hydrophobic interaction with Leu84 |
| 3 | -OCH3 | -7.2 | Hydrogen bond with Tyr130 |
| 4 | -Cl | -7.0 | Halogen bond with Gly119 |
| 5 | -CF3 | -7.5 | Strong dipole-dipole interaction |
This table is illustrative and based on general principles of SAR for thiazole derivatives.
Research Findings
Detailed research into related 4-substituted thiazoles has provided several key findings that are likely applicable to this compound:
Importance of the Thiazole Core: The 1,3-thiazole ring is a critical pharmacophore in many biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. researchgate.net
Influence of Substituents: The nature and position of substituents on the thiazole ring and any associated aryl groups have a profound impact on biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic distribution of the molecule, affecting its binding affinity and pharmacokinetic properties. nih.gov
Conformational Flexibility: The pentylamine side chain of this compound introduces conformational flexibility. Computational studies can explore the accessible conformations and identify the bioactive conformation, which is the spatial arrangement the molecule adopts when it binds to its target.
In a study on N,4-diaryl-1,3-thiazole-2-amines, it was found that the substitution pattern on the N-phenyl ring dramatically influenced the antiproliferative activity. The table below, adapted from the study by Zhang et al. (2017), illustrates this point.
| Compound ID | R2, R3, R4 Substituents | IC50 (μM) in HT-1080 cells |
| 10l | 3-OH, 4-OMe, H | 0.86 |
| 10s | 2,4-di-OMe, H | 0.36 |
This data clearly demonstrates that subtle changes in the substitution pattern can lead to significant differences in biological activity, a principle that is central to SAR studies. nih.gov
In Vitro Studies of Molecular Pathways (Non-Clinical Focus)
The thiazole ring system, a key feature of this compound, is a prevalent scaffold in medicinal chemistry. In vitro research on various thiazole derivatives has revealed their capacity to modulate critical cellular signaling pathways, often implicated in cancer and other diseases.
Investigations on Cellular Responses (e.g., apoptosis, caspase activity in cell lines)
Thiazole derivatives have been repeatedly shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is often mediated by a family of cysteine proteases known as caspases.
Studies on novel bis-thiazole derivatives demonstrated their ability to induce apoptosis in ovarian (KF-28), cervical (HeLa), and breast (MCF-7, MDA-MB-231) cancer cell lines. frontiersin.org For instance, compound 5f induced a significant level of apoptotic cell death (82.76%) in KF-28 cells and caused cell cycle arrest at the G1 phase. frontiersin.org This apoptotic induction was linked to the upregulation of pro-apoptotic genes like p53, bax, and puma, and the downregulation of the anti-apoptotic gene Bcl-2, indicating activation of the intrinsic, or mitochondrial-dependent, apoptosis pathway. frontiersin.org
Further research into piperazine-based bis(thiazole) hybrids revealed that compound 9i triggered apoptosis in HCT-116 colon cancer cells by upregulating caspases-3, -8, and -9. rsc.org The activation of both caspase-8 (an initiator of the extrinsic pathway) and caspase-9 (an initiator of the intrinsic pathway) suggests that these compounds can trigger apoptosis through multiple routes. rsc.org Similarly, other thiazole derivatives were found to significantly increase the total apoptotic activity and the levels of caspase-3 in leukemia HL-60(TB) cell lines. nih.govrsc.org Another study showed that a thiazole derivative, compound 4c , increased early and late apoptosis in MCF-7 cells by 43.9-fold and 32.8-fold, respectively. mdpi.com
The activation of effector caspases, particularly caspase-3, is a common downstream event observed in these studies. DNA fragmentation and caspase-3 activity assays confirmed that the cytotoxic effects of certain 1,3-thiazole incorporated phthalimide (B116566) derivatives on MCF-7, MDA-MB-468, and PC-12 cancer cells are related to apoptosis. nih.gov
| Thiazole Derivative Class | Cell Line(s) | Observed Effect | Key Markers | Reference |
|---|---|---|---|---|
| Bis-Thiazole (Compd. 5f) | KF-28 (Ovarian) | 82.76% apoptotic cell death, G1 cell cycle arrest | Upregulation of p53, bax, puma; Downregulation of Bcl-2 | frontiersin.org |
| Piperazine-based bis(thiazole) (Compd. 9i) | HCT-116 (Colon) | Induced caspase-dependent apoptosis | Upregulation of Caspase-3, -8, -9, p53 | rsc.org |
| Substituted Thiazole (Compds. 3b, 3e) | HL-60(TB) (Leukemia) | Increased total apoptotic activity | Increased Caspase-3 levels | nih.govrsc.org |
| Thiazole-Phthalimide (Compd. 5b) | MCF-7 (Breast) | Potent cytotoxic and pro-apoptotic activity | Caspase-3 activity, DNA fragmentation | nih.gov |
| Substituted Thiazole (Compd. 4c) | MCF-7 (Breast) | Increased early and late apoptosis | Apoptosis and necrosis induction | mdpi.com |
Enzyme Inhibition and Activation Mechanisms (e.g., PI3K/mTOR pathways for thiazole derivatives)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govgoogle.com Several studies have identified thiazole derivatives as potent inhibitors of this pathway.
A series of novel thiazole compounds were designed and synthesized as dual PI3K/mTOR inhibitors. nih.govrsc.org Among them, compound 3b demonstrated potent inhibition of PI3Kα and mTOR. nih.gov Other research has identified different thiazole derivatives as highly effective inhibitors of the PI3K/AKT/mTOR signaling pathway, with some compounds showing greater potency than reference drugs. nih.gov For example, one benzothiazole (B30560) derivative (Compound 22 ) was a particularly potent inhibitor of PI3Kβ. nih.gov The development of dual PI3K/mTOR inhibitors is of significant interest as it can offer a more comprehensive blockade of the pathway, potentially leading to better therapeutic outcomes and reduced drug resistance. nih.gov
The inhibitory activity of these thiazole derivatives is often evaluated through in vitro kinase assays, which measure the compound's ability to block the enzymatic activity of the target protein. The concentration required to inhibit 50% of the enzyme's activity is known as the IC₅₀ value.
| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Compound 3b | PI3Kα | 0.086 ± 0.005 | nih.gov |
| mTOR | 0.221 ± 0.014 | ||
| Compound 18 | PI3K/AKT/mTOR pathway | 0.50–4.75 (across various cell lines) | nih.gov |
| Compound 22 | PI3Kβ | 0.02 | nih.gov |
| Compound 23 | PI3K/mTOR pathway | IC₅₀ values of 0.184 (EGFR), 0.719 (PI3K), and 0.131 (mTOR) | nih.gov |
Receptor Binding Studies (e.g., serotonin (B10506) receptor modulation for related structures)
The structural framework of thiazole amines also appears in compounds designed to interact with various neurotransmitter receptors. While not a primary focus of recent research compared to oncology, studies on related structures highlight the potential for receptor modulation.
For example, a series of thiazole-based ligands were identified as having a high affinity for the 5-HT₇ serotonin receptor. nih.gov Similarly, aromatic thiazole derivatives have been developed as selective serotonin-3 (5-HT₃) receptor antagonists. researchgate.net In a study of nih.govnih.govnih.govtriazole derivatives, which share heterocyclic amine features, the amino group was found to be a critical structural feature for determining selectivity for the 5-HT₁ₐ receptor over the α₁-adrenoceptor. nih.gov This suggests that the primary amine group in this compound could be a key determinant in potential receptor interactions.
| Compound Class | Target Receptor | Finding | Reference |
|---|---|---|---|
| Thiazole derivatives | Serotonin 5-HT₇ | Identified as high-affinity ligands. | nih.gov |
| Aromatic Thiazole derivatives | Serotonin 5-HT₃ | Act as selective antagonists. | researchgate.net |
| 4-Amino- nih.govnih.govnih.govtriazole derivatives | Serotonin 5-HT₁ₐ | Amino group is critical for selectivity. Compound 11o was most selective. | nih.gov |
Exploration of Intramolecular and Intermolecular Interactions
The biological activity of a molecule is fundamentally governed by its three-dimensional structure and its ability to form non-covalent interactions with biological targets. Crystal structure analysis and computational modeling of thiazole derivatives provide insight into these interactions.
Hydrogen Bonding Networks
Hydrogen bonds are crucial for molecular recognition and the stabilization of ligand-receptor complexes. In thiazole amine derivatives, both the amino group and the nitrogen atom of the thiazole ring are key participants in hydrogen bonding.
Conformational studies of thiazole–amino acid models show a strong tendency to form an intramolecular N–H⋯N(Tzl) hydrogen bond, where the hydrogen from an amide group interacts with the thiazole ring's nitrogen atom. nih.gov This interaction significantly stabilizes a semi-extended conformation of the molecule. nih.gov In crystal structures of 2-aminothiazole (B372263) derivatives co-crystallized with carboxylic acids, a recurring hydrogen-bonding pattern is the R²₂(8) graph-set motif, which involves a dimer association between the carboxylate groups and the amine/heterocyclic nitrogen sites. nih.govresearchgate.net Furthermore, a subsidiary interaction between an amino proton and a carboxylate oxygen often completes a linear hydrogen-bonded chain. nih.govresearchgate.net Studies on other related aminothiadiazoles also confirm the prevalence of N-H···O and O-H···N hydrogen bonds. nih.gov These findings strongly suggest that the primary amine and thiazole nitrogen of this compound would be active sites for forming critical hydrogen bonds with biological macromolecules.
π-π Stacking and Other Non-Covalent Interactions
Aromatic rings, like the thiazole ring, can engage in π-π stacking interactions, which are important for stabilizing the binding of a ligand within a protein's active site. youtube.com These interactions involve the stacking of aromatic rings on top of each other, often in a parallel-displaced or T-shaped conformation. nih.gov
In pyrazolyl-thiazole derivatives, offset π-π stacking interactions have been observed between the thiazole ring and adjacent phenyl rings, with inter-centroid separations measured at 3.8853(2) Å. rsc.org Docking studies of other thiazole derivatives have shown π-π interactions between the thiazole ring and aromatic amino acid residues like phenylalanine (Phe) in enzyme binding pockets. mdpi.com For example, a π-π stacking interaction was noted between the thiazole ring and Phe119 in SIRT2 inhibitors. mdpi.com Similarly, a π-π interaction was formed between the thiazole ring and Met1160 in a potential c-Met inhibitor. nih.gov
Conclusion
1-(1,3-Thiazol-4-yl)pentan-1-amine represents a specific molecular entity within the vast and significant class of thiazole (B1198619) derivatives. Its structure, combining the aromatic thiazole ring with a flexible pentylamine side chain, offers a range of possibilities for further chemical exploration. While detailed research on this particular compound is still emerging, the well-established importance of thiazole-amine structures in medicinal chemistry and materials science underscores its potential as a valuable building block for future innovation. Further investigation into its synthesis, reactivity, and potential applications is warranted to fully unlock the scientific value of this intriguing molecule.
Applications of Thiazole Amines in Advanced Materials Science Research
Role in Organic Electronics and Optoelectronics
Thiazole-based organic semiconductors have become a subject of intense research for use in a variety of electronic devices. researchgate.net The inherent properties of the thiazole (B1198619) ring, such as high oxidative stability and a rigid, planar structure, facilitate the efficient overlap of π-orbitals between molecules, a critical factor for charge transport. rsc.org
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and transparent electronics. Their performance hinges on the properties of the organic semiconductor layer. Thiazole-containing polymers are highly promising for this application. researchgate.net The incorporation of thiazole units into a polymer backbone can create a donor-acceptor system, enhancing intermolecular charge transfer. researchgate.net Furthermore, the rigidity of the thiazole ring helps to create a more planar polymer backbone, which promotes the crucial π-π stacking necessary for high charge carrier mobility. researchgate.netmdpi.com
One strategy to create these advanced materials involves the functionalization of existing conductive polymers or the synthesis of new polymers from functionalized monomers. A molecule like 1-(1,3-Thiazol-4-yl)pentan-1-amine could be utilized in two primary ways:
Post-Polymerization Functionalization: The amine group could react with a pre-formed conductive polymer, covalently attaching the thiazole moiety as a side chain.
Monomer Synthesis: The thiazole amine could be used as a precursor to create a new monomer, which is then polymerized. Introducing thiazole units into the polymer backbone in this manner has been shown to improve n-doping efficiency. researchgate.net
The alkyl chain (pentyl group) on this compound could also enhance the solubility of the resulting polymers, a key factor for solution-based processing and fabrication of electronic devices. researchgate.net
Table 1: Potential Roles of this compound in Conductive Polymers
| Feature of Compound | Potential Impact on Conductive Polymer/OFET | Rationale |
|---|---|---|
| Thiazole Ring | Enhances charge carrier mobility | Acts as an electron-deficient unit, promoting planarity and π-π stacking. researchgate.netmdpi.com |
| Amine Group | Provides a reactive site for grafting | Enables covalent attachment to polymer backbones or monomer synthesis. nih.gov |
| Pentyl Chain | Improves solubility and processability | Long alkyl chains are often added to conjugated polymers to ensure solubility. researchgate.net |
The same electronic properties that make thiazole amines suitable for OFETs also make them attractive for OLEDs and OPVs. In these devices, the efficient injection, transport, and recombination of charge carriers (electrons and holes) are paramount. Thiazole and its derivatives are often investigated as electron-accepting materials for these applications. researchgate.net
In the context of OLEDs, fluorescent organic materials with conjugated bonds are essential. youtube.com Thiazole-containing compounds can be used as emitters or as host materials in the emissive layer. By chemically modifying the core thiazole structure, it is possible to tune the energy levels (HOMO/LUMO) and thus control the color and efficiency of the emitted light. researchgate.net
In OPVs, which convert light into electricity, a blend of donor and acceptor materials is used to create excitons (electron-hole pairs) and separate the charges. youtube.com Thiazole-based polymers and small molecules can function as the electron-acceptor component, facilitating the dissociation of excitons at the donor-acceptor interface. researchgate.net The development of novel thiazole-based materials continues to be a key research direction for improving the efficiency of organic solar cells. researchgate.net
Development of Fluorescent Dyes and Optical Brighteners
Optical brighteners are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum, making materials appear whiter and brighter. youtube.com Many of these fluorescent agents are heterocyclic compounds. For instance, derivatives of thiophene, a close relative of thiazole, are known to be effective fluorescent brighteners. google.com
Thiazole orange (TO), a well-known dye, demonstrates a remarkable 'turn-on' fluorescence response, where its emission is significantly enhanced upon binding to targets like DNA or when its molecular rotation is restricted. nih.govnih.gov This property is highly desirable for creating sensors and probes.
A compound like this compound possesses the core heterocyclic structure necessary for fluorescence. The thiazole ring can act as the fluorophore. The attached pentyl-amine chain could be chemically modified to:
Tune Solubility: Adjusting the molecule's solubility in different media. youtube.com
Control Aggregation: Preventing quenching of fluorescence in the solid state.
Introduce Binding Sites: Creating sensors that 'turn on' in the presence of specific ions or biomolecules. nih.gov
The fundamental properties required for an optical brightener include colorlessness, the ability to absorb UV light, and planarity to effectively attach to materials like paper or textiles. youtube.com The thiazole amine structure provides a promising scaffold for designing new molecules that meet these criteria.
Thiazole Amines in Supramolecular Assembly and Recognition
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic forces. Thiazole amines are excellent candidates for building complex, ordered structures through these interactions. nih.gov
Polymorphism is the ability of a substance to exist in more than one crystal structure. acs.orgmdpi.com Different polymorphs of the same compound can have vastly different physical properties, including solubility and stability. Crystal engineering is the design and synthesis of crystalline solids with desired properties by controlling the way molecules arrange themselves. tandfonline.com
Thiazole-containing molecules are known to exhibit polymorphism. mdpi.comdntb.gov.uaresearchgate.net The ability of the thiazole amine moiety to participate in a variety of specific intermolecular interactions is key to this phenomenon. Research on a related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, provides insight into the interactions that this compound could form:
Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as an acceptor. This can lead to the formation of predictable patterns, such as dimers forming R²₂(8) ring motifs.
π-π Stacking: The aromatic thiazole rings can stack on top of each other, facilitating electronic communication between molecules.
C-H···π Interactions: Hydrogen atoms from alkyl chains can interact with the electron cloud of the thiazole ring, further directing the molecular packing.
By understanding and controlling these interactions, it is possible to engineer crystals with specific packing arrangements, which in turn dictates the material's bulk properties.
Table 2: Intermolecular Interactions in a Thiazole Amine Analogue
| Interaction Type | Description | Resulting Motif/Structure |
|---|---|---|
| N—H···N Hydrogen Bond | Amine hydrogen bonds with thiazole nitrogen of an adjacent molecule. | Forms dimeric structures with R²₂(8) ring motifs. |
| N—H···O Hydrogen Bond | Amine hydrogen bonds with an oxygen atom (if present) on a neighboring molecule. | Connects dimers into layers. |
| C—H···π Interaction | Alkyl group C-H bonds interact with the face of the thiazole ring. | Consolidates the packing between layers. |
Data extrapolated from studies on analogous thiazole structures.
Host-guest chemistry involves the formation of a complex between a large 'host' molecule and a smaller 'guest' molecule. Cyclodextrins (CDs) are common host molecules, which are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They can encapsulate guest molecules, altering their properties like solubility and stability.
This compound is an ideal candidate for a guest molecule. The nonpolar pentyl chain can fit snugly into the hydrophobic cavity of a cyclodextrin, such as β-cyclodextrin. nih.gov This encapsulation is driven by favorable hydrophobic interactions. The more polar thiazole-amine head would likely remain near the hydrophilic rim of the cyclodextrin.
The formation of such an inclusion complex can be confirmed using a variety of analytical techniques.
Table 3: Techniques for Characterizing Host-Guest Inclusion Complexes
| Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms the inclusion of the guest within the host cavity by observing shifts in the proton signals of both molecules. nih.gov |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Detects changes in the vibrational frequencies of the guest molecule's functional groups upon complexation. nih.gov |
| Powder X-ray Diffraction (PXRD) | Shows changes in the crystalline structure, indicating the formation of a new, complexed solid phase. nih.gov |
| UV-Visible Spectroscopy | Can be used in phase solubility studies to determine the stoichiometry (e.g., 1:1) and stability constant of the complex. nih.gov |
| Mass Spectrometry (MS) | Directly observes the mass of the non-covalently bound host-guest complex. nih.gov |
This ability to form inclusion complexes opens up possibilities for creating novel delivery systems or modifying the properties of the thiazole amine for specific applications in materials science.
Future Directions and Emerging Research Avenues for 1 1,3 Thiazol 4 Yl Pentan 1 Amine
Integration with Artificial Intelligence and Machine Learning for Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. For a molecule like 1-(1,3-Thiazol-4-yl)pentan-1-amine, these computational tools offer a pathway to rapidly explore its potential and design superior analogs.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Training neural networks to predict bioactivity, toxicity, and pharmacokinetic profiles based on the compound's structure. | Accelerates initial screening and prioritizes promising derivatives for synthesis. |
| De Novo Design | Using generative models to design novel analogs of this compound with optimized properties. | Expands chemical space and creates compounds with enhanced therapeutic potential. |
| Target Identification | Employing machine learning to analyze biological data and predict the most likely protein targets for the compound. | Elucidates the mechanism of action and identifies new therapeutic indications. |
| SAR Analysis | Automating the analysis of structure-activity relationships to identify key molecular features for desired biological effects. | Guides medicinal chemistry efforts for more efficient lead optimization. |
Advanced Synthetic Strategies for Complex Thiazole (B1198619) Architectures
While the Hantzsch reaction remains a classical and widely used method for thiazole synthesis, future research will focus on more advanced and efficient strategies to construct complex architectures around the this compound core. nih.govnih.govacs.org These modern techniques aim to improve yields, reduce reaction times, and allow for greater molecular diversity under more environmentally friendly conditions. scispace.comorganic-chemistry.org
Microwave-assisted synthesis, for example, has been shown to dramatically shorten reaction times and increase yields for thiazole formation compared to conventional heating methods. nih.govnih.govtandfonline.com Another promising avenue is the use of multi-component reactions (MCRs), which allow for the one-pot synthesis of highly functionalized thiazoles from simple starting materials. thieme-connect.comiau.iracs.org This approach is particularly suited for creating large libraries of derivatives for high-throughput screening. Furthermore, the development of chemoenzymatic methods, which use enzymes to catalyze key steps, offers a green and highly selective route to thiazole derivatives. nih.gov
Table 2: Comparison of Synthetic Strategies for Thiazole Derivatives
| Synthetic Strategy | Traditional Method (e.g., Hantzsch) | Advanced Method (e.g., Microwave MCR) |
| Reaction Time | Often several hours to a full day. scispace.com | Can be reduced to minutes. nih.govnih.gov |
| Yields | Variable, often moderate. nih.gov | Generally high to excellent. tandfonline.com |
| Conditions | Typically requires refluxing in organic solvents. scispace.com | Can be performed solvent-free or in green solvents. nih.gov |
| Complexity | Multi-step procedures are common. thieme-connect.com | One-pot synthesis of complex molecules. acs.org |
| Environmental Impact | Use of volatile and hazardous solvents. | Reduced solvent use and energy consumption. tandfonline.com |
Novel Analytical Techniques for Enhanced Characterization
The structural complexity and potential stereoisomerism of this compound—due to its chiral center at the first carbon of the pentyl chain—necessitate the use of advanced analytical techniques for thorough characterization.
Standard methods like Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) will continue to be fundamental for structural elucidation. acs.org However, future research will increasingly rely on more sophisticated techniques. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition with high accuracy. acs.org Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), will be indispensable for studying the compound's metabolism and identifying its breakdown products in biological systems. nih.govnih.govjfda-online.com Given the compound's chirality, the development of chiral chromatography methods, such as chiral High-Performance Liquid Chromatography (HPLC), will be essential to separate and quantify the individual enantiomers, which may have different biological activities and properties. Supercritical fluid chromatography (SFC) coupled with mass spectrometry is another powerful technique for analyzing and separating polar heterocyclic compounds like this one. mdpi.com
Table 3: Advanced Analytical Techniques for this compound
| Analytical Technique | Application | Information Gained |
| LC-MS/MS | Metabolite identification, pharmacokinetic studies. | Structural information on metabolites, compound concentration in tissues. nih.gov |
| High-Resolution MS (HRMS) | Precise mass determination. | Unambiguous confirmation of the molecular formula. acs.org |
| Chiral HPLC/SFC | Enantiomer separation and quantification. | Purity of each enantiomer, differential biological activity. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation. | Connectivity of all atoms within the molecule, definitive proton and carbon assignments. |
| X-ray Crystallography | Absolute stereochemistry and solid-state conformation. | The three-dimensional arrangement of atoms in a single crystal. nih.gov |
Expanding Supramolecular Applications
The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules linked by non-covalent interactions, offers exciting future directions. The thiazole ring, with its nitrogen and sulfur heteroatoms, and the primary amine of this compound are ideal functional groups for participating in hydrogen bonding, π-π stacking, and metal coordination. mdpi.comnih.gov
Future research could explore the self-assembly of this compound into well-defined supramolecular structures like gels, liquid crystals, or nanotubes. chemscene.com By modifying the pentyl chain or adding other functional groups, it may be possible to program the molecules to form specific architectures. These materials could have applications in areas such as sensing, where the binding of an analyte to the supramolecular assembly causes a detectable optical or electronic signal. rsc.org Another potential application is in the development of novel drug delivery systems, where the compound could form part of a larger, self-assembled carrier for other therapeutic agents. The formation of metallo-supramolecular structures, where the thiazole nitrogen coordinates with metal ions, could lead to new catalysts or materials with interesting magnetic and electronic properties. nih.gov
Theoretical Predictions for Underexplored Research Domains
Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental work into new areas. For this compound, theoretical studies can illuminate potential applications beyond the traditionally explored biological activities of thiazoles.
Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectral properties of the molecule. nih.govnih.govnih.govresearchgate.net This can help predict its behavior in various chemical environments and identify the most reactive sites for synthetic modification. mdpi.comsemanticscholar.org For example, DFT can calculate the HOMO-LUMO energy gap, which is related to the molecule's electronic stability and potential for use in organic electronics. nih.govmdpi.com
Molecular docking and molecular dynamics simulations can be used to screen this compound against a vast array of biological targets, potentially uncovering unexpected activities. nih.govnih.gov While thiazoles are known for antimicrobial and anticancer effects, these computational methods could suggest novel roles as, for instance, enzyme inhibitors in neurodegenerative diseases or modulators of inflammatory pathways. sciepub.comnih.gov This predictive power allows researchers to form new hypotheses and design targeted experiments, saving significant time and resources while opening up entirely new fields of investigation for this versatile compound.
Table 4: Theoretical Methods and Their Predictive Power
| Theoretical Method | Research Question | Predicted Properties |
| Density Functional Theory (DFT) | What are the fundamental electronic properties? | HOMO/LUMO energies, molecular electrostatic potential, reactivity indices. acs.orgmdpi.com |
| Molecular Docking | What proteins might this compound bind to? | Binding affinity and mode of interaction with various biological targets. semanticscholar.orgnih.gov |
| Molecular Dynamics (MD) | How does the compound behave in a biological system over time? | Stability of the protein-ligand complex, conformational changes. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | How do structural changes affect activity? | Correlation between molecular descriptors and biological activity. |
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(1,3-Thiazol-4-yl)pentan-1-amine?
The synthesis typically involves coupling a thiazole derivative with a pentylamine precursor. A common approach includes:
- Step 1 : Reacting 4-bromo-1,3-thiazole with pentan-1-amine under nucleophilic substitution conditions (e.g., NaH in anhydrous THF at 60°C for 12 hours) to form the amine-thiazole linkage .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Key validation : Confirm the structure using H NMR (e.g., δ 7.2 ppm for thiazole protons) and LC-MS (expected [M+H] = 185.3) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for thiazole-amine derivatives?
Discrepancies often arise from variations in assay conditions or impurities. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (DMSO ≤0.1%) .
- Replicate synthesis : Compare spectral data (e.g., IR carbonyl peaks) with literature to rule out structural deviations .
- Meta-analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify outliers .
Q. What computational strategies optimize the design of thiazole-amine derivatives for target-specific interactions?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) by aligning the thiazole ring in the active site .
- QSAR modeling : Train models on datasets (e.g., ChEMBL) to predict logP and solubility, prioritizing derivatives with ClogP <3 for improved bioavailability .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Critical factors :
- Temperature : Elevated temperatures (>70°C) may lead to thiazole ring decomposition, generating sulfonic acid byproducts .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) reduce nucleophilic side reactions but may increase oxidation of the pentyl chain .
- Mitigation : Monitor reactions via TLC and employ low-temperature (-20°C) recrystallization to isolate the desired amine .
Q. What are the best practices for evaluating the compound’s stability under physiological conditions?
- In vitro stability assays :
Methodological Challenges
Q. How can researchers address low yields in large-scale synthesis?
- Process optimization :
- Switch from batch to flow chemistry for better heat/mass transfer, improving yield from 45% to >70% .
- Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents during workup .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
